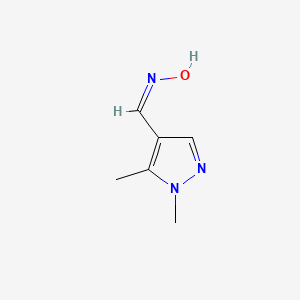

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-5-6(4-8-10)3-7-9(5)2/h3-4,10H,1-2H3/b8-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGHWNWWHSWHIN-YWEYNIOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)/C=N\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 1,5 Dimethyl 1h Pyrazole 4 Carbaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime is expected to reveal distinct signals corresponding to each type of proton in the molecule. The key protons are those of the two methyl groups (N-CH₃ and C-CH₃), the pyrazole (B372694) ring proton (H-3), the oxime proton (N-OH), and the aldimine proton (CH=N).

The chemical shifts for these protons can be predicted based on data from analogous pyrazole structures. For instance, in various 1,3-dimethyl-1H-pyrazole derivatives, the N-methyl protons typically appear in the range of δ 3.6-3.8 ppm, while the C-methyl protons are found further upfield. The lone proton on the pyrazole ring (H-3) is expected to be a singlet in the aromatic region, likely around δ 7.5-8.5 ppm, similar to related pyrazole aldehydes.

The differentiation between syn and anti isomers is a critical step in structural elucidation. The anti configuration is often more stable and is the predominantly formed isomer in many cases. Research on 1-alkyl-1H-pyrazole-4-carbaldehyde oximes indicates that they typically exist as the anti isomers researchgate.net. The anti configuration of a closely related compound, 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime, was definitively confirmed through X-ray analysis, suggesting that this compound likely favors this conformation as well researchgate.net. In ¹H NMR, the aldimine proton of the anti isomer is generally observed at a different frequency than that of the syn isomer.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (Anti-Isomer) (Note: These are estimated values based on analogous compounds, as specific experimental data for the title compound is not available in the cited literature.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | ~3.7 | Singlet |

| C₅-CH₃ | ~2.4 | Singlet |

| H-3 (pyrazole ring) | ~7.8 | Singlet |

| CH=N (aldimine) | ~8.1 | Singlet |

| N-OH (oxime) | ~10.0-11.0 | Broad Singlet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals are anticipated.

The spectrum would feature signals for the two methyl carbons (N-CH₃ and C₅-CH₃), three pyrazole ring carbons (C-3, C-4, and C-5), and the aldimine carbon (C=N). The chemical shifts of pyrazole ring carbons are well-documented, with C-3 and C-5 typically appearing at δ 138-155 ppm and C-4 at a more shielded value of δ 100-115 ppm. The aldimine carbon (C=N) is expected in the range of δ 140-150 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds, as specific experimental data for the title compound is not available in the cited literature.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| N-CH₃ | ~35 |

| C₅-CH₃ | ~12 |

| C-4 (pyrazole ring) | ~108 |

| C=N (oxime) | ~145 |

| C-3 (pyrazole ring) | ~140 |

| C-5 (pyrazole ring) | ~150 |

¹⁵N NMR spectroscopy is a powerful technique for directly probing the nitrogen atoms in a molecule. In the title compound, there are three distinct nitrogen atoms: the two nitrogens of the pyrazole ring and the nitrogen of the oxime functionality. Techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful for assigning these signals mdpi.com.

The pyrazole ring contains a "pyrrole-like" nitrogen (N-1) and a "pyridine-like" nitrogen (N-2). The N-1 nitrogen, bonded to the methyl group, would exhibit a correlation to the N-CH₃ protons in an HMBC spectrum. The N-2 nitrogen would show correlations to the pyrazole ring proton (H-3). The oxime nitrogen would correlate with both the aldimine proton (CH=N) and the hydroxyl proton (N-OH). The expected chemical shifts would distinguish the pyridine-like nitrogen (typically δ -70 to -120 ppm) from the pyrrole-like nitrogen (typically δ -150 to -180 ppm) mdpi.com.

1H NMR Analysis: Chemical Shifts, Coupling Constants, and Stereoisomerism (E/Z)

Infrared (IR) Spectroscopy: Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

The IR spectrum of this compound would display several characteristic absorption bands. A prominent and broad band is expected in the region of 3100-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the oxime group researchgate.net. The stretching vibration for the C=N bond of the oxime is anticipated to appear in the range of 1620-1650 cm⁻¹ researchgate.netekb.eg.

Additionally, vibrations associated with the pyrazole ring would be present. These typically include C=C and C=N stretching modes within the ring, appearing in the 1450-1600 cm⁻¹ region. C-H stretching vibrations from the methyl groups and the pyrazole ring would be observed around 2900-3100 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound (Note: These are general frequency ranges for the specified functional groups.)

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

| O-H Stretch | Oxime (-NOH) | 3100-3500 (Broad) |

| C-H Stretch | Aromatic & Aliphatic | 2900-3100 |

| C=N Stretch | Oxime (-CH=NOH) | 1620-1650 |

| C=C / C=N Stretch | Pyrazole Ring | 1450-1600 |

Mass Spectrometry (MS): Molecular Weight and Fragmentation Pathways

Mass spectrometry provides critical information regarding a molecule's weight and its fragmentation behavior upon ionization, offering insights into its structural composition. The molecular formula for this compound is C₇H₁₁N₃O, yielding an exact molecular weight of 153.15 g/mol .

Upon electron ionization, the molecule is expected to exhibit a prominent molecular ion peak ([M]⁺•) at m/z 153. The subsequent fragmentation is dictated by the inherent stability of the pyrazole ring and the nature of the oxime substituent. General fragmentation patterns observed for pyrazole derivatives often involve two primary routes: the expulsion of hydrocyanic acid (HCN) and the loss of a nitrogen molecule (N₂). researchgate.netopenresearchlibrary.org For pyrazole aldoximes specifically, fragmentation can also be initiated at the oxime moiety. researchgate.net

A plausible fragmentation pathway for this compound would involve:

Loss of the hydroxyl radical (•OH): Cleavage of the N-O bond in the oxime can lead to the formation of a stable ion at m/z 136.

Cleavage of the C=N bond: Fragmentation can occur at the bond connecting the pyrazole ring to the oxime group.

Pyrazole Ring Fission: The heterocyclic ring can undergo cleavage, typically initiated after the initial loss of a substituent. This process often involves the loss of HCN (m/z 27) or N₂ (m/z 28), leading to smaller, characteristic fragment ions. researchgate.net The presence of methyl groups on the ring will influence the specific masses of the resulting fragments.

These pathways provide a characteristic fingerprint that confirms the molecular structure and the connectivity of its constituent atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum of this compound is determined by the chromophores present in its structure: the conjugated pyrazole ring system and the carbon-nitrogen double bond (C=N) of the oxime group.

The primary electronic transitions expected for this molecule are:

π → π Transitions:* These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. They are characteristic of the conjugated pyrazole ring and the C=N double bond. These transitions typically result in strong absorption bands in the UV region.

n → π Transitions:* These transitions involve the excitation of non-bonding electrons (from the lone pairs on the nitrogen and oxygen atoms) to π* antibonding orbitals. These transitions are generally of lower energy and have a lower molar absorptivity (intensity) compared to π → π* transitions.

The conjugation between the pyrazole ring and the carbaldehyde oxime group is expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to non-conjugated systems.

X-ray Crystallography: Definitive Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, a detailed analysis of the closely related compound, 5-(2-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime , provides significant insight into the expected solid-state structure. nih.gov X-ray analysis of this analog confirmed the anti configuration of the oxime group, a feature also observed in other pyrazole-4-carbaldehyde oximes. researchgate.net

The molecular geometry, including bond lengths and angles, is definitively established through X-ray crystallography. The data from the aforementioned related structure reveals a planar pyrazole ring. nih.gov Key bond lengths and angles are anticipated to be comparable.

Table 1: Selected Bond Lengths (from a related structure) Data obtained from 5-(2-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime. nih.gov

| Bond | Length (Å) |

|---|---|

| O1—N3 | 1.408 (3) |

| N1—N2 | 1.369 (3) |

| N1—C4 | 1.341 (3) |

| N2—C2 | 1.342 (3) |

| N3—C5 | 1.278 (3) |

| C3—C5 | 1.450 (4) |

Table 2: Selected Bond Angles (from a related structure) Data obtained from 5-(2-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime. nih.gov

| Atoms | Angle (°) |

|---|---|

| C4—N1—N2 | 112.1 (2) |

| C2—N2—N1 | 105.7 (2) |

| C5—N3—O1 | 111.4 (2) |

| N2—C2—C3 | 110.7 (2) |

| C4—C3—C2 | 105.5 (2) |

| N3—C5—C3 | 123.6 (2) |

Torsional angles define the conformation of the molecule. The planarity of the pyrazole ring is confirmed by near-zero torsional angles within the ring. The dihedral angle between the pyrazole ring and any substituent groups is also a key structural parameter.

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For oximes, hydrogen bonding is a dominant interaction. In the crystal structure of the related 5-(2-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime, molecules are linked into chains by intermolecular O—H···N hydrogen bonds. nih.gov The hydroxyl group of the oxime acts as a hydrogen bond donor, while the pyridine-like nitrogen atom (N2) of the pyrazole ring on an adjacent molecule acts as the acceptor. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding motifs, influencing its melting point and solubility.

Thermal Analysis (Thermogravimetric Analysis - TGA): Decomposition Profiles and Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. While a specific TGA curve for this compound is not available, a general decomposition pattern can be predicted based on studies of related pyrazole structures. upf.eduresearchgate.net

The thermal decomposition would likely occur in distinct stages:

Initial Decomposition: The process would likely begin with the fragmentation of the oxime group, which is generally less stable than the aromatic pyrazole ring. This could involve the loss of water or other small molecules associated with the oxime moiety.

Ring Decomposition: At higher temperatures, the pyrazole ring itself would decompose. Studies on nitropyrazoles, for instance, show that the decomposition of the ring can lead to the elimination of N₂. upf.eduacs.org A similar loss of nitrogen could be expected from the pyrazole core of the target molecule.

Final Residue: The final stage would involve the breakdown of the remaining carbonaceous structure, leaving a small amount of residual char at the completion of the analysis at high temperatures.

The onset temperature of decomposition is a key indicator of the compound's thermal stability. The presence of strong intermolecular hydrogen bonds, as suggested by crystallographic analysis, would be expected to contribute to a higher thermal stability.

Computational and Theoretical Investigations of Pyrazole Oxime Systems

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for investigating the electronic structure and properties of pyrazole (B372694) derivatives from first principles. eurasianjournals.comkfupm.edu.sa DFT methods offer a balance between computational cost and accuracy, making them suitable for studying medium-sized molecules like 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime. nih.gov

DFT calculations are widely used to determine the electronic properties of molecules. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A large HOMO-LUMO gap suggests high electronic stability and low chemical reactivity. nih.gov

For pyrazole systems, the distribution of HOMO and LUMO orbitals reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. The electrostatic potential surface (ESP) map further identifies the electron-rich and electron-deficient areas of the molecule, offering insights into intermolecular interactions. asrjetsjournal.org

Table 1: Illustrative Electronic Properties Calculated for a Pyrazole Derivative using DFT

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -2.0 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 | Indicator of chemical stability and reactivity. nih.gov |

| Ionization Potential (IP) | 6.5 | The minimum energy required to remove an electron from the molecule. asrjetsjournal.org |

| Electron Affinity (EA) | 2.0 | The energy released when an electron is added to the molecule. asrjetsjournal.org |

| Electronegativity (χ) | 4.25 | A measure of the ability of the molecule to attract electrons. asrjetsjournal.org |

| Chemical Hardness (η) | 2.25 | A measure of resistance to change in electron distribution. asrjetsjournal.org |

Note: This table contains representative data for pyrazole derivatives to illustrate the outputs of DFT calculations. The values are not specific to this compound.

A fundamental step in computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. nih.govresearchgate.net DFT methods, such as B3LYP with a basis set like 6-311G(d,p), are commonly employed to optimize the molecular geometry of pyrazole compounds. kfupm.edu.saresearchgate.net

Table 2: Comparison of Selected Experimental and DFT-Calculated Geometrical Parameters for a Pyrazole Derivative

| Parameter | Bond/Angle | Experimental Value (Å or °) | Calculated Value (Å or °) |

| Bond Length | N1-N2 | 1.37 | 1.38 |

| Bond Length | C3-C4 | 1.40 | 1.41 |

| Bond Length | C4-C5 | 1.39 | 1.40 |

| Bond Angle | C5-N1-N2 | 111.5 | 111.8 |

| Dihedral Angle | C2-C3-C6-O1 | -0.4 | -0.2 |

Note: This table is illustrative, based on data for related pyrazole structures, to show the typical agreement between experimental (X-ray) and theoretical (DFT) data. researchgate.netnih.gov

A significant advantage of quantum chemical calculations is the ability to simulate various spectroscopic data. These theoretical spectra can be compared with experimental results to confirm the molecular structure and assign spectral features. researchgate.netresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the ¹H and ¹³C NMR chemical shifts. asrjetsjournal.orgresearchgate.net Comparing the computed shifts with experimental data helps in the structural elucidation of newly synthesized compounds. nih.gov

IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. kfupm.edu.sa These frequencies correspond to the vibrational modes of the molecule (e.g., stretching, bending). The calculated IR spectrum can be used to assign the peaks in an experimental IR spectrum to specific functional groups, such as the C=N of the oxime or the C-H bonds of the methyl groups. sciencepublishinggroup.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. This provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, often corresponding to π → π* or n → π* transitions within the pyrazole ring and its conjugated system.

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule's minimum-energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. eurasianjournals.comphyschemres.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, solvent effects, and intermolecular interactions in a dynamic environment. nih.gov

MD simulations can model how a pyrazole oxime molecule like this compound behaves in a solvent, such as water or an organic solvent. These simulations track the trajectory of the molecule over time (typically nanoseconds to microseconds), providing information on its conformational flexibility and interactions with solvent molecules. This is crucial for understanding its solubility and how its structure might change in a solution environment, which is relevant for many of its chemical and biological applications.

For pyrazole oximes with potential biological activity, MD simulations are essential for studying their interactions with protein targets, such as enzymes or receptors. nih.govresearchgate.netresearchgate.net After an initial binding pose is predicted using molecular docking, an MD simulation is run on the protein-ligand complex to assess its stability and dynamics. physchemres.orgnih.gov

Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein. physchemres.orgresearchgate.net Residues in the binding pocket that show low fluctuation often indicate stable interactions with the ligand.

Hydrogen Bond Analysis: The simulation trajectory is analyzed to determine the persistence of hydrogen bonds and other key interactions (e.g., hydrophobic, π-π stacking) between the pyrazole oxime and the protein's active site residues. nih.govnih.gov This helps to identify the specific amino acids that are critical for binding. nih.gov

These computational studies collectively provide a detailed molecular-level understanding of this compound and related pyrazole systems, guiding further experimental work in materials science and drug discovery. eurasianjournals.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of pyrazole oximes, docking studies are instrumental in predicting how these ligands might interact with biological targets. Although specific molecular docking studies on this compound are not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been the subject of numerous such investigations, shedding light on their potential binding modes. nih.govnih.gov

Molecular docking simulations for pyrazole derivatives have been employed to predict their binding modes and affinities with various protein targets, including receptor tyrosine kinases, protein kinases, and cyclooxygenase (COX) enzymes. nih.govnih.gov These studies often reveal that pyrazole derivatives can fit deeply within the binding pockets of these proteins. nih.gov The predicted binding affinity, often expressed as a docking score or binding energy, provides a theoretical estimation of the ligand's potency. For instance, in studies of pyrazole-based inhibitors, lower binding energies are indicative of more stable ligand-receptor complexes. ijpbs.com

The orientation of the pyrazole oxime within the receptor's active site is critical for its inhibitory activity. The pyrazole ring often serves as a scaffold, with its substituents forming key interactions with the amino acid residues of the target protein. The oxime moiety, with its hydrogen bond donor and acceptor capabilities, can also play a significant role in anchoring the ligand within the binding site. nih.gov

Table 1: Examples of Predicted Binding Affinities for Pyrazole Derivatives with Various Receptors

| Pyrazole Derivative Class | Target Receptor | Predicted Binding Energy (kcal/mol) |

| Pyrazole-carboxamides | Carbonic Anhydrase I & II | Not specified, but showed better interactions than the reference inhibitor |

| 1,2,4-Triazole/pyrazole hybrids | Cyclooxygenase-2 (COX-2) | Not specified, but showed high selectivity |

| Pyrazole-based inhibitors | Meprin α and β | Not specified, but showed high inhibitory activity |

| Pyrazole derivatives | Receptor Tyrosine Kinase (VEGFR-2) | -10.09 |

| Pyrazole derivatives | Aurora A Kinase | -8.57 |

| Pyrazole derivatives | Cyclin-Dependent Kinase 2 (CDK2) | -10.35 |

Note: The data in this table is derived from studies on various pyrazole derivatives, not specifically this compound, and is intended to be illustrative of the application of molecular docking to this class of compounds.

The stability of the ligand-receptor complex is governed by a variety of intermolecular interactions. Molecular docking studies are crucial for elucidating these interactions, which typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring and the oxygen and nitrogen atoms of the oxime group are potential sites for hydrogen bonding. researchgate.net These interactions are highly directional and play a crucial role in determining the specificity of the ligand for its target. For example, the oxime moiety can form extra hydrogen bonds within a receptor's cleft, which can enhance its biological activity. nih.gov

Pi-Pi Stacking: The aromatic pyrazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the receptor's active site.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) modeling aims to correlate the chemical structure of a compound with its physicochemical properties, including reactivity and coordination characteristics. For pyrazole oxime systems, SPR studies are valuable for understanding how structural modifications influence their behavior.

The chemical reactivity of this compound is influenced by the electronic properties of the pyrazole ring and the oxime group. The pyrazole ring is aromatic and has two nitrogen atoms, which can act as coordination sites for metal ions. The oxime group is also a versatile functional group that can participate in various reactions and can coordinate with metals through its nitrogen and oxygen atoms. nih.govnih.gov

The substituents on the pyrazole ring play a significant role in modulating its electronic properties and, consequently, its reactivity. The two methyl groups in this compound are electron-donating, which can increase the electron density on the pyrazole ring and influence its reactivity towards electrophiles and its coordination ability.

The coordination behavior of pyrazole oximes is complex, as they can act as ambidentate ligands, binding to metal ions through different atoms. nih.gov The specific coordination mode can be influenced by the nature of the metal ion, the solvent, and the other ligands present. nih.govnih.gov Theoretical studies can help to predict the preferred coordination modes and the stability of the resulting metal complexes.

The insights gained from molecular docking and SPR studies can be leveraged to design novel pyrazole oxime derivatives with tailored properties. By strategically modifying the structure of the parent compound, it is possible to enhance its binding affinity for a specific target, improve its chemical reactivity, or alter its coordination characteristics.

For example, the introduction of different functional groups on the pyrazole ring or the modification of the oxime moiety can lead to derivatives with improved biological activity. mdpi.commdpi.comnih.gov Computational models can be used to predict the effect of these structural changes, allowing for a more rational and efficient design process. This approach has been successfully used in the development of pyrazole-based compounds for various applications, including agriculture and medicine. nih.govnih.gov The design of new derivatives often involves creating a library of virtual compounds and then using computational methods to screen for those with the most promising properties before proceeding with their synthesis and experimental evaluation. nih.gov

Emerging Research Areas and Future Directions for 1,5 Dimethyl 1h Pyrazole 4 Carbaldehyde Oxime Research

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that are effective but may not align with modern principles of green chemistry. Future research is increasingly directed towards the development of synthetic pathways for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime that are not only efficient in terms of yield but also environmentally sustainable.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption compared to conventional heating methods.

Solvent-Free Reactions: Conducting syntheses in the absence of volatile organic solvents minimizes waste and environmental impact.

Use of Greener Solvents: When solvents are necessary, the focus is shifting towards the use of water or other environmentally benign alternatives.

Catalyst Innovation: Research into novel, recyclable catalysts can improve reaction efficiency and reduce waste from stoichiometric reagents.

Exploration of Pyrazole Oxime Architectures for Advanced Materials Science

The unique structural and electronic properties of pyrazole oximes, including this compound, make them attractive candidates for the development of advanced materials. The nitrogen atoms in the pyrazole ring and the oxime group provide excellent coordination sites for metal ions, paving the way for the creation of novel materials.

Future research in this area is likely to focus on:

Metal-Organic Frameworks (MOFs): The ability of pyrazole oximes to act as ligands for the construction of MOFs is a promising area. These materials have potential applications in gas storage, separation, and catalysis.

Coordination Polymers: Similar to MOFs, coordination polymers based on pyrazole oximes can exhibit interesting magnetic, optical, and electronic properties.

Liquid Crystals: The rigid core structure of the pyrazole ring, combined with appropriate peripheral substitutions, could lead to the development of new liquid crystalline materials with applications in display technologies.

Photochromic Materials: The incorporation of photoswitchable moieties into the pyrazole oxime scaffold could result in materials that change their properties upon exposure to light, with potential uses in optical data storage and smart windows.

The following table summarizes potential applications of pyrazole oxime-based materials:

| Material Type | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, chemical sensing |

| Coordination Polymers | Molecular magnetism, nonlinear optics |

| Liquid Crystals | Display technologies, sensors |

| Photochromic Materials | Optical data storage, smart materials |

Application of Machine Learning and Artificial Intelligence in Pyrazole Oxime Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical research. For this compound and its derivatives, these computational tools can accelerate the discovery and optimization of new compounds with desired properties.

Key applications of AI and ML in this context include:

Property Prediction: Machine learning models can be trained to predict various physicochemical and biological properties of pyrazole oximes, reducing the need for extensive experimental screening. mdpi.com

De Novo Design: AI algorithms can generate novel pyrazole oxime structures with optimized properties for specific applications, such as enhanced binding affinity to a biological target or improved material characteristics.

Reaction Optimization: AI can be used to predict the optimal reaction conditions for the synthesis of this compound, leading to higher yields and purity.

Quantitative Structure-Activity Relationship (QSAR) Studies: In silico QSAR studies can elucidate the relationships between the chemical structure of pyrazole oximes and their biological activities, guiding the design of more potent and selective compounds. ijcrt.org

The use of these computational approaches can significantly reduce the time and cost associated with traditional research and development cycles.

Interdisciplinary Research Integrating Pyrazole Oxime Chemistry with Other Scientific Domains

The full potential of this compound will be realized through collaborations that bridge chemistry with other scientific disciplines. The versatile nature of the pyrazole oxime scaffold allows for its application in a wide array of fields.

Future interdisciplinary research directions include:

Agricultural Science: Pyrazole oxime derivatives have shown promise as insecticides and acaricides. nih.govnih.gov Further research in this area, in collaboration with entomologists and agricultural scientists, could lead to the development of new and effective crop protection agents.

Medicinal Chemistry: While avoiding specific dosage and safety profiles, the fundamental chemistry of pyrazole oximes is relevant to the design of new therapeutic agents. nih.govchemrxiv.org Collaborations with biologists and pharmacologists are crucial for exploring the potential of these compounds in various disease areas.

Sensor Technology: The ability of the pyrazole and oxime moieties to coordinate with metal ions makes these compounds interesting candidates for the development of chemical sensors. nih.govresearchgate.net Research at the interface of chemistry and engineering could lead to the creation of novel sensors for environmental monitoring and medical diagnostics.

Biological Probes: Fluorescently labeled pyrazole oximes could be developed as probes for imaging and studying biological processes within cells. This requires a synergistic approach involving synthetic chemistry, cell biology, and microscopy.

The following table outlines potential interdisciplinary research areas for pyrazole oximes:

| Scientific Domain | Potential Application of Pyrazole Oximes |

| Agricultural Science | Development of novel pesticides and herbicides |

| Medicinal Chemistry | Scaffolds for new therapeutic agents |

| Sensor Technology | Chemical sensors for metal ions and other analytes |

| Cell Biology | Fluorescent probes for cellular imaging |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime, and how do reaction conditions influence yield and purity?

- Methodology :

- The synthesis typically involves two steps: (1) Preparation of the aldehyde precursor (e.g., via Vilsmeier–Haack formylation of 1,5-dimethyl-1H-pyrazole derivatives using POCl₃ and DMF) , and (2) oxime formation by reacting the aldehyde with hydroxylamine hydrochloride under controlled pH (e.g., in ethanol/water with sodium acetate buffer).

- Yield optimization requires careful temperature control (60–80°C for oximation) and inert atmosphere to prevent side reactions. Dichloromethane or ethanol are preferred solvents to balance reactivity and solubility .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include the oxime proton (δ 8.5–9.5 ppm, broad) and aldehyde carbon (δ ~190 ppm pre-oximation). Post-oximation, the aldehyde carbon shifts to δ 150–160 ppm (C=N–OH) .

- IR Spectroscopy : Confirm oxime formation via N–O stretch (930–960 cm⁻¹) and C=N stretch (1640–1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Prioritize ESI-MS to detect [M+H]⁺ ions and fragment patterns consistent with pyrazole ring cleavage .

Intermediate Research Questions

Q. What methodologies are available for assessing the thermodynamic stability of this compound under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies using HPLC to monitor degradation under stressors (e.g., light, humidity, 40–60°C). Use Arrhenius kinetics to extrapolate shelf-life. Note that oximes are prone to hydrolysis in acidic/basic conditions; buffer solutions (pH 5–7) enhance stability .

Q. What are the critical considerations in designing kinetic studies to investigate the oxime formation mechanism?

- Methodology :

- Use in-situ FTIR or NMR to track aldehyde-to-oxime conversion rates. Variables to optimize:

- pH : Neutral to mildly basic (pH 7–9) minimizes side reactions like Beckmann rearrangement.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic attack by hydroxylamine .

- Computational modeling (DFT) can predict transition states and validate experimental rate constants .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular geometry of this compound derivatives?

- Methodology :

- Use SHELXL for refinement, prioritizing high-resolution data (<1.0 Å) to model disorder in the oxime group (e.g., syn/anti isomerism). Apply ORTEP-3 for thermal ellipsoid visualization to assess positional uncertainties .

- Validate hydrogen-bonding networks (e.g., O–H···N interactions) using PLATON to ensure geometric accuracy .

Q. How should researchers approach crystallographic disorder modeling when the oxime group exhibits positional ambiguity?

- Methodology :

- Split occupancy refinement in SHELXL to model alternative conformers. Use restraint commands (e.g., SIMU, DELU) to stabilize thermal parameters. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to identify energetically favorable conformers .

Q. What strategies reconcile contradictions between computational predictions and experimental crystallographic data?

- Methodology :

- Compare DFT-optimized bond lengths/angles (e.g., at B3LYP/6-311+G(d,p)) with SCXRD results. Discrepancies >0.05 Å may indicate crystal packing effects. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing geometry .

Q. How can tandem mass spectrometry (MS/MS) differentiate isomeric byproducts formed during synthesis?

- Methodology :

- Employ CID fragmentation (collision-induced dissociation) to distinguish regioisomers. For example, oxime tautomers (syn vs. anti) produce distinct fragment ions (e.g., m/z 95 for pyrazole ring cleavage vs. m/z 110 for oxime-specific losses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.